2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
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Overview
Description
2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Coupling reactions: It can undergo cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents like methanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine.
Scientific Research Applications
2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Agrochemicals: It is utilized in the development of pesticides and herbicides.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine.
1-Methyl-1H-1,2,4-triazole: Another precursor used in the synthesis.
Triazole-pyrimidine hybrids:
Uniqueness
This compound is unique due to its combined pyrimidine and triazole rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in different fields.
Properties
IUPAC Name |
2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCFVNYZYORDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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